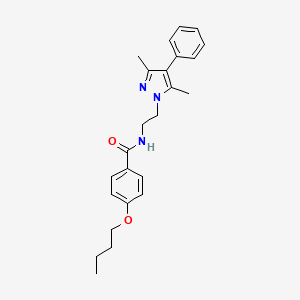![molecular formula C9H12ClN5 B2740180 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1464973-29-2](/img/structure/B2740180.png)
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system . This structure consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .科学的研究の応用
Role in Synthesis of PROTAC Molecules
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an integral intermediate in synthesizing certain mTOR-targeted PROTAC molecules. In one study, a compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, was synthesized using this pyrazolopyrimidine derivative. The process involved a palladium-catalyzed Suzuki reaction, yielding a high success rate under optimized conditions (Qi Zhang et al., 2022).
Involvement in Nucleophilic Substitution Reactions
This chemical is a crucial part of various nucleophilic substitution reactions. Research illustrates that substituting 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The structure of this compound was confirmed using multiple spectroscopy methods (V. A. Ogurtsov & O. Rakitin, 2021).
Affinity to Adenosine Receptors
A study on pyrazolo[3,4-d]pyrimidines, analogues to this compound, showed significant affinity to A1 adenosine receptors. The research synthesized two series of pyrazolo[3,4-d]pyrimidine analogues and tested them for A1 adenosine receptor affinity, revealing specific compounds with high activity (F. Harden, R. Quinn, P. Scammells, 1991).
Application in Multicomponent Synthesis
This compound is used in multicomponent synthesis processes. For instance, pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives were synthesized using a novel, simple, and efficient method. This method involved a three-component condensation reaction, demonstrating the versatility of the compound in complex chemical synthesis (Shirin Safaei et al., 2012).
Role in Antiproliferative and Proapoptotic Activities
A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound, and their biological properties as inhibitors of isolated Src and cell line proliferation. These compounds demonstrated significant antiproliferative and proapoptotic activities by interfering with the phosphorylation of Src and inhibiting the anti-apoptotic gene BCL2 (F. Carraro et al., 2006).
作用機序
Target of Action
The primary target of 1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key problem .
Result of Action
The compound has shown significant inhibitory activity against CDK2, with IC50 values in the nanomolar range . This results in significant inhibition of cell growth in various cell lines, including MCF-7 and HCT-116 . The compound’s action leads to alterations in cell cycle progression and induces apoptosis within cells .
生化学分析
Biochemical Properties
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to have significant biological activity It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-tert-butyl-6-chloropyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-9(2,3)15-7-5(4-12-15)6(11)13-8(10)14-7/h4H,1-3H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQATMMKXSUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC(=NC(=C2C=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

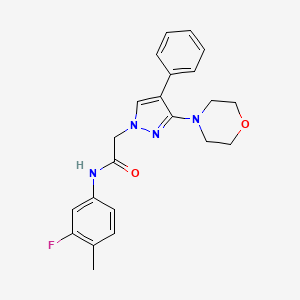
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)
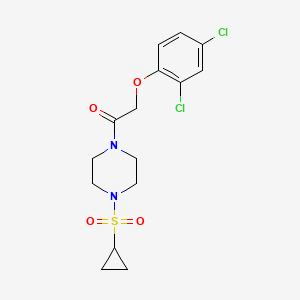
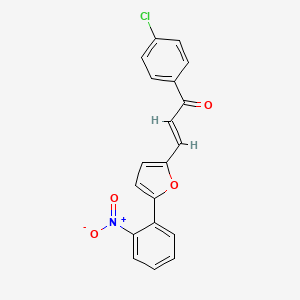
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)
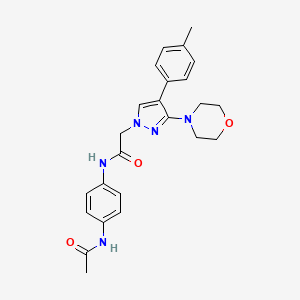
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)
